Diammonium citrate

概要

説明

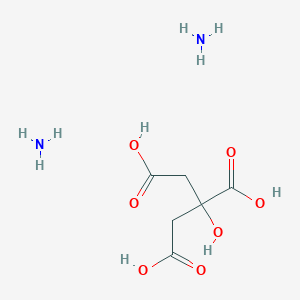

Diammonium citrate is a citrate salt in which two of the three carboxy groups are deprotonated and associated with ammonium ions as counter-cations. It is commonly used as a buffering agent, chelating agent, and in various industrial applications. The compound appears as white particles or crystalline powder and is soluble in water but only slightly soluble in alcohol .

準備方法

Synthetic Routes and Reaction Conditions: Diammonium citrate can be synthesized by dissolving citric acid in water, followed by the addition of liquid ammonia. The solution is then evaporated and concentrated, and ethanol is added to precipitate this compound crystals . Another method involves dissolving citric acid in water to prepare a 39%-51% solution, introducing liquid ammonia, and controlling the pH value to be within 4.5-5.5. The mixture is then cooled to room temperature to crystallize this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of citric acid and liquid ammonia. The process includes dissolving citric acid in water, adding liquid ammonia, and then crystallizing the product through cooling and centrifugation .

化学反応の分析

Types of Reactions: Diammonium citrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the conditions.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride can be used.

Substitution Reactions: These reactions often require catalysts or specific conditions to proceed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbon dioxide and water, while substitution reactions can produce various citrate derivatives .

科学的研究の応用

Nutritional Applications

Utilization in Animal Diets

Diammonium citrate has been studied as a non-essential nitrogen source in animal nutrition. A study involving adult rats demonstrated that DAC could replace glutamic acid in their diets without negatively impacting body weight or nitrogen balance. The rats maintained similar nitrogen retention levels when fed diets containing DAC, indicating its effectiveness as a nitrogen source for protein synthesis .

Table 1: Nitrogen Retention in Rats Fed Different Diets

| Diet Type | Nitrogen Retention (%) | Body Weight Change (%) |

|---|---|---|

| Glutamic Acid | 85 | 0 |

| This compound | 83 | 0 |

Electroforming and Materials Science

Role in Electroformed Nickel-Tungsten Alloys

this compound is utilized as a complexing agent in the electroforming of nickel-tungsten alloys from sulfamate baths. Its addition increases the tungsten content in the alloy while affecting internal stress levels. A study found that while DAC improved the hardness of the electroforms, it also raised internal stress, which could lead to cracking if not managed properly .

Table 2: Effects of this compound on Alloy Properties

| Parameter | Without DAC | With DAC (36 g/L) |

|---|---|---|

| Tungsten Content (%) | Baseline | Increased |

| Hardness (HV) | Baseline | Higher |

| Internal Stress (MPa) | Baseline | Increased |

Biochemical Applications

Precursor for Succinic Acid Production

In microbiological studies, this compound has been identified as a precursor for succinic acid production in specific growth media. The utilization rates of DAC were reported at approximately 70% on a molar basis, highlighting its potential in biotechnological applications for producing valuable organic acids .

Dispersion Properties

Use as a Dispersant

this compound has been investigated for its effectiveness as a dispersant in stabilizing yttria-stabilized zirconia (3Y-TZP) suspensions. Research indicated that DAC improved the stability of aqueous slurries by enhancing particle dispersion and reducing sedimentation rates. The optimal concentration for achieving maximum stability was found to be around 3.5 wt.% .

Table 3: Dispersion Stability with Varying Concentrations of DAC

| Concentration (wt.%) | Zeta Potential (mV) | Sedimentation Height (mm) |

|---|---|---|

| 1 | -30 | 15 |

| 3.5 | -45 | 5 |

| 5 | -25 | 20 |

Case Studies

Case Study 1: Rat Nutrition Experiment

In a controlled experiment, adult rats were fed diets supplemented with this compound to evaluate its impact on nitrogen metabolism. Results showed that rats maintained high nitrogen retention rates similar to those fed traditional amino acid diets, suggesting that DAC can effectively support growth and maintenance in animal diets .

Case Study 2: Electroforming Process Optimization

A series of electroforming trials were conducted to assess the impact of varying this compound concentrations on nickel-tungsten alloy properties. The findings indicated that while higher concentrations improved tungsten content and hardness, they also necessitated the use of stress reducers to mitigate cracking risks during processing .

作用機序

The mechanism of action of diammonium citrate involves its ability to act as a buffer and chelating agent. As a buffer, it resists changes in pH upon the addition of small amounts of acid or base. As a chelating agent, it binds to metal ions, forming stable complexes that can be easily removed or utilized in various processes .

類似化合物との比較

- Ammonium citrate dibasic

- Triammonium citrate

- Potassium dihydrogen citrate

Comparison: Diammonium citrate is unique in its specific buffering capacity and solubility properties. Compared to ammonium citrate dibasic and triammonium citrate, this compound has a distinct solubility profile and is more effective in certain buffering applications. Potassium dihydrogen citrate, on the other hand, has different ionic properties and is used in different contexts .

This compound stands out due to its versatility and effectiveness in various scientific and industrial applications, making it a valuable compound in multiple fields.

生物活性

Diammonium citrate (DAC) is a compound that has garnered attention for its various biological activities. This article explores its applications, mechanisms of action, and effects on biological systems, drawing from diverse research findings.

Chemical Structure and Properties

This compound is a salt formed from citric acid and ammonia, characterized by its ability to provide nitrogen in a form that can be utilized by various organisms. Its chemical formula is , and it is soluble in water, making it suitable for various biological applications.

Biological Applications

1. Nutritional Source

DAC serves as a non-essential nitrogen source in various biological studies. Research has shown that it can effectively replace other nitrogen sources, such as glutamic acid, in the diets of adult rats, promoting growth and metabolic functions .

2. Enhancer in Mass Spectrometry

In proteomics, DAC has been utilized to enhance the detection of phosphorylated peptides in mass spectrometry. Studies indicate that the addition of DAC to the α-cyano-4-hydroxycinnamic acid (CHCA) matrix significantly increases the sensitivity for distinguishing phosphorylated peptides from background noise. This effect is particularly pronounced at specific substrate concentrations, suggesting that DAC can optimize detection protocols in mass spectrometry .

The biological activity of this compound can be attributed to several mechanisms:

- Nitrogen Utilization : As a nitrogen source, DAC facilitates amino acid synthesis and other metabolic processes essential for cellular function.

- Ionization Enhancement : In mass spectrometry, DAC improves the ionization efficiency of phosphorylated peptides, leading to better detection limits and signal clarity .

- Cellular Transport : Studies have indicated that the presence of DAC can enhance cellular transport mechanisms, allowing for improved uptake of nutrients and bioactive compounds .

Case Studies

-

Detection Sensitivity in Proteomics

- A study examined the effect of DAC on the detection of phosphorylated peptides using MALDI-TOF mass spectrometry. The results demonstrated that DAC increased peak intensity and improved signal-to-noise ratios, particularly at optimal substrate concentrations. This enhancement allows for better differentiation between phosphorylated and non-phosphorylated peptides .

- Nutritional Studies in Rats

Data Table: Summary of Key Findings

特性

CAS番号 |

3012-65-5 |

|---|---|

分子式 |

C6H8O7.2H3N C6H14N2O7 |

分子量 |

226.18 g/mol |

IUPAC名 |

azane;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H8O7.2H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H3 |

InChIキー |

YXVFQADLFFNVDS-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[NH4+].[NH4+] |

正規SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.N.N |

Color/Form |

Granules or crystals Colorless crystals White granules |

密度 |

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink 1.48 g/cu cm |

Key on ui other cas no. |

3012-65-5 7632-50-0 |

物理的記述 |

Ammonium citrate is a white granular solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in pharmaceuticals, and in chemical analysis. Liquid Colorless or white solid; [HSDB] White odorless granules; [MSDSonline] |

ピクトグラム |

Irritant |

溶解性 |

Slightly soluble in alcohol Soluble in about 1 part wate |

同義語 |

HOC(CO2H)(CH2Co2NH4)2, 1.2.3-Propanetricarboxylic acid-2-hydr |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the presence of intestinal flora impact diammonium citrate utilization?

A3: Yes, the intestinal flora plays a crucial role in utilizing nitrogen from certain sources, including this compound. Research on pigs showed that while both germ-free and specific pathogen-free (SPF) piglets could incorporate nitrogen from DAC into tissue proteins, the incorporation was significantly higher in SPF piglets. [] This difference is attributed to the presence of urease-producing bacteria in the gut of SPF pigs, which can convert urea (a byproduct of NPN metabolism) into ammonia, a form of nitrogen usable for protein synthesis. []

Q2: How does this compound affect glutamine and glutamic acid levels in chicks?

A4: Studies show that feeding this compound to chicks leads to an increase in plasma glutamine concentration. [] This suggests that chicks utilize glutamine as a carrier for ammonia produced during the metabolism of this compound.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is (NH4)2C6H6O7, and its molecular weight is 226.19 g/mol.

Q4: Has this compound shown potential in applications beyond animal feed?

A6: Yes, this compound has been investigated for its potential in various applications. For instance, it is used as an additive in electroplating baths for nickel-tungsten alloys. Research indicates that the addition of this compound to the bath can increase the percentage of tungsten in the electroformed alloy, although it also increases internal stress. [, ]

Q5: Can this compound be used for decontamination purposes?

A7: Research has explored the use of this compound as a decontamination agent for aluminum contaminated with radioactive cobalt-60. Results showed high decontamination factors with minimal corrosion, making it a potentially viable option. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。